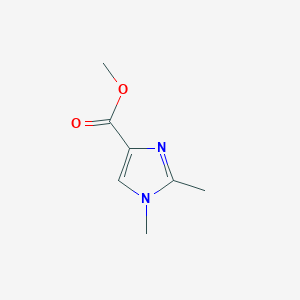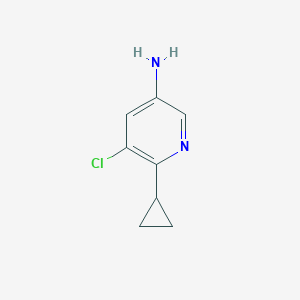
4-Cyclopropyl-2-phenylthiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropyl-2-phenylthiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a cyclopropyl group at the 4-position and a phenyl group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-phenylthiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropylamine with 2-phenylthiazole-5-carboxylic acid under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyclopropyl-2-phenylthiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated derivatives and other substituted thiazoles.
Aplicaciones Científicas De Investigación
4-Cyclopropyl-2-phenylthiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropyl-2-phenylthiazole-5-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole ring and substituents. These interactions can modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
- 4-Phenylthiazole-5-carboxylic acid
- 2-Phenylthiazole-4-carboxylic acid
- 4-(4-Bromophenyl)-2-phenylthiazole-5-carboxylic acid
- 4-(4-Chlorophenyl)-2-phenylthiazole-5-carboxylic acid
Comparison: 4-Cyclopropyl-2-phenylthiazole-5-carboxylic acid is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, this structural feature may enhance its stability and interaction with specific molecular targets, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C13H11NO2S |
|---|---|
Peso molecular |
245.30 g/mol |
Nombre IUPAC |
4-cyclopropyl-2-phenyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C13H11NO2S/c15-13(16)11-10(8-6-7-8)14-12(17-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16) |
Clave InChI |
FHPWJZCMUGIBRK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(SC(=N2)C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole](/img/structure/B12955359.png)

![6-methyl-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12955364.png)






![4-Tert-butoxycarbonyl-7-hydroxy-2,3-dihydrobenzo[1,4]oxazine](/img/structure/B12955417.png)



